
2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one
Descripción general
Descripción
2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one is a chemical compound with the molecular formula C8H14ClNO2. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular weight of 2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one is 191.65 g/mol. The exact mass and monoisotopic mass are 191.0713064 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one include a molecular weight of 191.65 g/mol, an exact mass of 191.0713064 g/mol, and a monoisotopic mass of 191.0713064 g/mol . The compound has a complexity of 163, a topological polar surface area of 29.5 Ų, and a XLogP3-AA of 0.3 .
Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring, a core component of 2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be utilized to synthesize bioactive molecules with target selectivity, potentially leading to new treatments.
Biological Activity Enhancement
Stereochemistry plays a crucial role in the biological profile of drug candidates. The different stereoisomers of pyrrolidine derivatives, including 2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one, can bind to enantioselective proteins in various ways, leading to diverse biological activities . Research in this area can guide the design of new compounds with improved efficacy and selectivity.
Antioxidant Activity
Derivatives of pyrrolidine have been evaluated for their antioxidant activities. For instance, compounds structurally related to 2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one have shown potential in inhibiting lipid peroxidation and protecting against oxidative stress . This property is crucial for developing therapeutic agents that can mitigate oxidative damage linked to chronic diseases.
Carbonic Anhydrase Inhibition
Pyrrolidine-2,5-dione derivatives, which can be synthesized from compounds like 2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one, have shown inhibitory activity on carbonic anhydrase isoenzymes. These enzymes are involved in various diseases, such as retinal disorders, making this application significant for therapeutic interventions .
Synthetic Strategies and Chemical Synthesis
The compound serves as a starting point for various synthetic strategies, including ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . Its reactivity and selectivity make it a valuable intermediate in the synthesis of more complex molecules.
Physicochemical Parameter Modification
Incorporating heteroatomic fragments like those in 2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one into drug molecules allows medicinal chemists to modify physicochemical parameters. This adjustment can optimize ADME/Tox results for drug candidates, enhancing their pharmacokinetic and pharmacodynamic profiles .
Propiedades
IUPAC Name |
2-chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c1-6(9)8(11)10-4-3-7(5-10)12-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRPPZYSWHGHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(3-methoxypyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





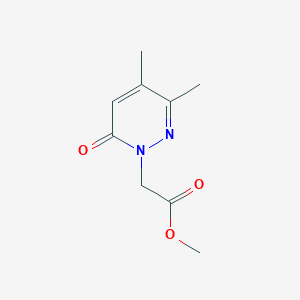
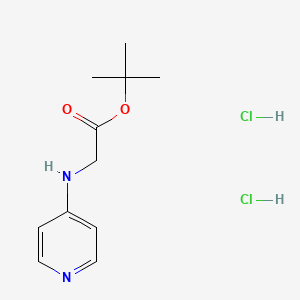
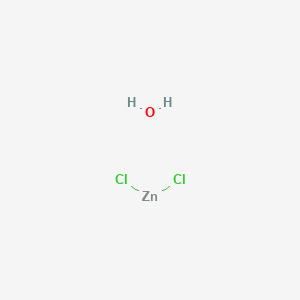

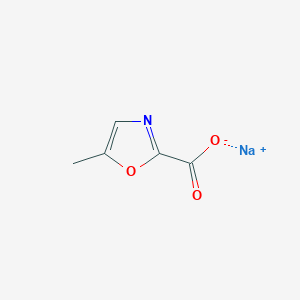
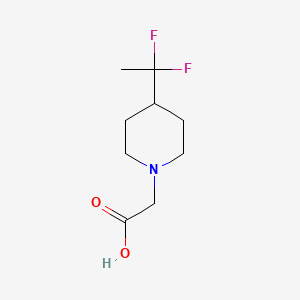
![2-Cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B1473964.png)
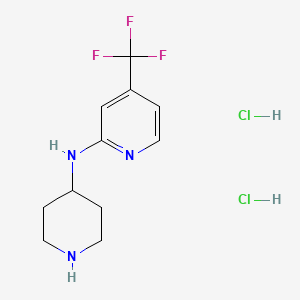
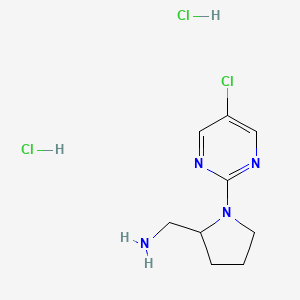
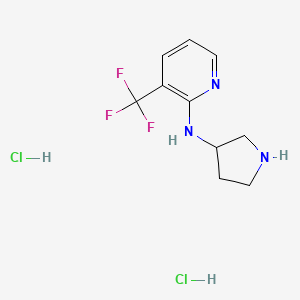
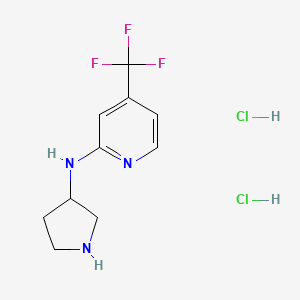
![3-Methoxy-8-(piperidin-4-yl)-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1473974.png)